3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
Overview
Description
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H15BrN2OS. This compound is known for its unique chemical structure, which includes a bromine atom, a benzamide group, and a carbamothioyl group attached to a 3,5-dimethylphenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3,5-dimethylphenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or reduced to form sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dimethylphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 3-bromo-N,N-dimethylaniline
Uniqueness
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide is unique due to its carbamothioyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-6-11(2)8-14(7-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSWPLLHCMOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361884 | |
Record name | STK141146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6606-48-0 | |
Record name | STK141146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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